
2(1H)-Pyridinone, 6-(pentylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 6-(pentylthio)- is a heterocyclic compound characterized by a pyridinone ring substituted with a pentylthio group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 6-(pentylthio)- typically involves the introduction of a pentylthio group to the pyridinone ring. One common method is the nucleophilic substitution reaction where a suitable pyridinone precursor reacts with a pentylthiol reagent under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of 2(1H)-Pyridinone, 6-(pentylthio)- may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2(1H)-Pyridinone, 6-(pentylthio)- can undergo various chemical reactions, including:
Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the pentylthio group, yielding the parent pyridinone.
Substitution: The pentylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Parent pyridinone.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 6-(pentylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pentylthio group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2(1H)-Pyridinone, 6-(methylthio)-
- 2(1H)-Pyridinone, 6-(ethylthio)-
- 2(1H)-Pyridinone, 6-(butylthio)-
Comparison: 2(1H)-Pyridinone, 6-(pentylthio)- is unique due to the length of its pentylthio group, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, the pentylthio group may provide enhanced lipophilicity and better interaction with hydrophobic targets, potentially leading to improved efficacy in certain applications.
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
6-pentylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15NOS/c1-2-3-4-8-13-10-7-5-6-9(12)11-10/h5-7H,2-4,8H2,1H3,(H,11,12) |
Clé InChI |
BBDIAFRQLKRDER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=CC=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




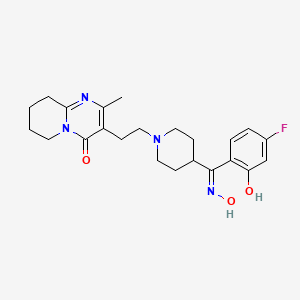
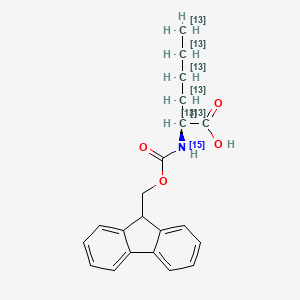
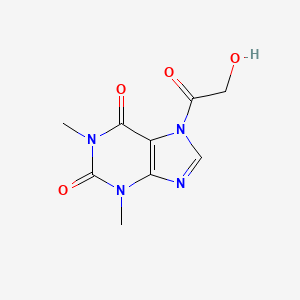


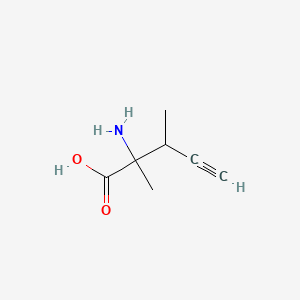
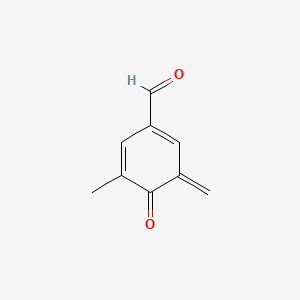
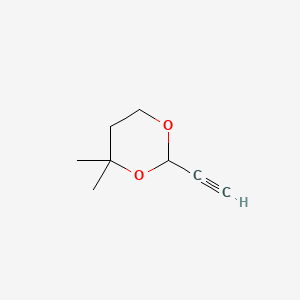

![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
